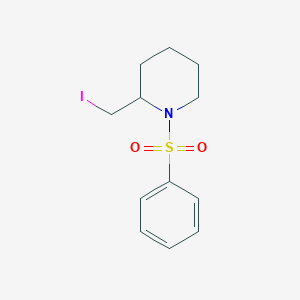
1-(Benzenesulfonyl)-2-(iodomethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzenesulfonyl)-2-(iodomethyl)piperidine is an organic compound that features a piperidine ring substituted with a benzenesulfonyl group and an iodomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-2-(iodomethyl)piperidine typically involves the reaction of piperidine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form 1-(Benzenesulfonyl)piperidine. This intermediate is then reacted with iodomethane under suitable conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of commercially available reagents and solvents, along with optimized reaction conditions, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-2-(iodomethyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The benzenesulfonyl group can participate in redox reactions.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidines, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
1-(Benzenesulfonyl)-2-(iodomethyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-2-(iodomethyl)piperidine involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the iodomethyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Benzenesulfonyl)piperidine: Lacks the iodomethyl group, which affects its reactivity and applications.
2-(Iodomethyl)piperidine: Lacks the benzenesulfonyl group, leading to different chemical properties and uses.
1-(Benzenesulfonyl)-2-(chloromethyl)piperidine: Similar structure but with a chloromethyl group instead of an iodomethyl group, resulting in different reactivity.
Properties
CAS No. |
63587-41-7 |
|---|---|
Molecular Formula |
C12H16INO2S |
Molecular Weight |
365.23 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-2-(iodomethyl)piperidine |
InChI |
InChI=1S/C12H16INO2S/c13-10-11-6-4-5-9-14(11)17(15,16)12-7-2-1-3-8-12/h1-3,7-8,11H,4-6,9-10H2 |
InChI Key |
FLJFOIHTWZEUPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CI)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


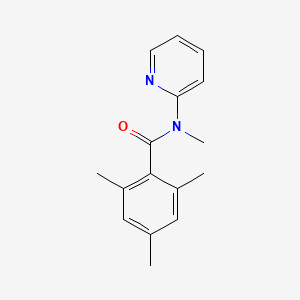
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
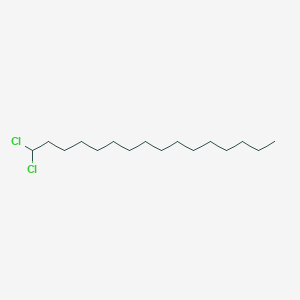
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
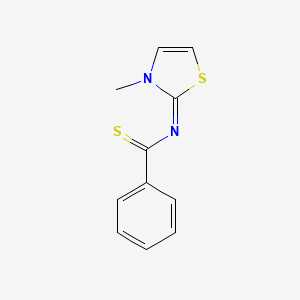
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

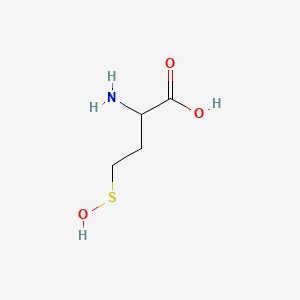

![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
